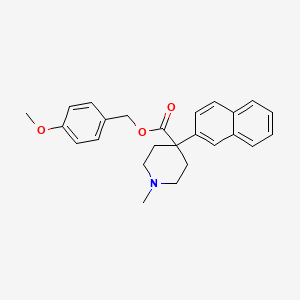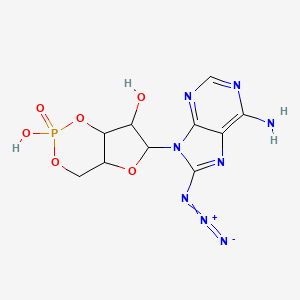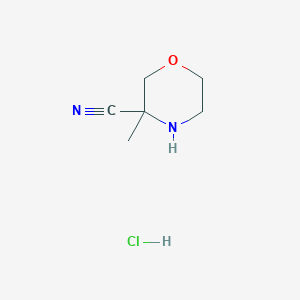
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a naphthalene moiety, and a methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 4-methoxybenzyl alcohol with 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The exact mechanism of action of 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different functional groups.
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methoxybenzyl group but has a quinoline ring instead of a piperidine ring.
Uniqueness
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, naphthalene moiety, and methoxybenzyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H27NO3 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C25H27NO3/c1-26-15-13-25(14-16-26,22-10-9-20-5-3-4-6-21(20)17-22)24(27)29-18-19-7-11-23(28-2)12-8-19/h3-12,17H,13-16,18H2,1-2H3 |
InChI-Schlüssel |
QEFBBQCOLUZNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)
![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)




![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)

